Talsupram hydrochloride
Overview
Description
Talsupram hydrochloride is a selective norepinephrine reuptake inhibitor (NRI) that was researched for the treatment of depression in the 1960s and 1970s but was never marketed . It is structurally related to citalopram, a selective serotonin reuptake inhibitor (SSRI) . This compound has a chemical formula of C20H25NS·HCl and a molecular weight of 347.95 g/mol .
Preparation Methods
The synthesis of Talsupram hydrochloride involves several steps. One of the synthetic routes includes the preparation of the intermediate compound, 3-(3,3-dimethyl-1-phenyl-2-benzothiophen-1-yl)-N-methyl-propan-1-amine . This intermediate is then converted to this compound through a series of chemical reactions, including methylation and hydrochloride salt formation . The reaction conditions typically involve the use of solvents such as dichloromethane and reagents like methyl iodide and hydrochloric acid .
Chemical Reactions Analysis
Talsupram hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Common conditions include acidic or basic environments.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Talsupram hydrochloride has been used in various scientific research applications, including:
Mechanism of Action
Talsupram hydrochloride exerts its effects by selectively inhibiting the reuptake of norepinephrine, a neurotransmitter involved in mood regulation . By blocking the norepinephrine transporter, this compound increases the concentration of norepinephrine in the synaptic cleft, enhancing its effects on postsynaptic receptors . This mechanism is similar to that of other norepinephrine reuptake inhibitors .
Comparison with Similar Compounds
Talsupram hydrochloride is structurally related to other norepinephrine reuptake inhibitors, such as:
Talopram: Another norepinephrine reuptake inhibitor that was also investigated as an antidepressant but never marketed.
Citalopram: A selective serotonin reuptake inhibitor that is structurally similar to this compound but targets serotonin instead of norepinephrine.
Vilazodone: A compound used in the study of neuropathic pain that also exhibits norepinephrine reuptake inhibition.
Properties
IUPAC Name |
3-(3,3-dimethyl-1-phenyl-2-benzothiophen-1-yl)propyl-methylazanium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NS.ClH/c1-19(2)17-12-7-8-13-18(17)20(22-19,14-9-15-21-3)16-10-5-4-6-11-16;/h4-8,10-13,21H,9,14-15H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZCMCDSCRSIBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C(S1)(CCC[NH2+]C)C3=CC=CC=C3)C.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
21489-20-3 (Parent) | |
Record name | Talsupram hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025487289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
347.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25487-28-9 | |
Record name | Talsupram hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025487289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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